

# In-depth Spectroscopic Analysis of Cassiaside B: A Technical Guide

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## Compound of Interest

Compound Name: Cassiaside B

Cat. No.: B15580323

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **Cassiaside B**, a naphtho- $\gamma$ -pyrone glycoside isolated from *Senna quinquangulata* (also known as *Cassia quinquangulata*). This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and development by presenting its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and relevant biological context.

## Spectroscopic Data of Cassiaside B

The structural elucidation of **Cassiaside B** was achieved through extensive spectroscopic analysis. The following tables summarize the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry data as reported in the literature. **Cassiaside B** is identified as quinquangulin-6-O- $\beta$ -D-apiofuranosyl-(1  $\rightarrow$  6)-O- $\beta$ -D-glucopyranoside.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data of Cassiaside B (in $\text{CD}_3\text{OD}$ )

Position	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
Aglycone (Quinquangulin)			
3	6.28	s	
4	6.78	s	
7	6.95	s	
10	7.15	s	
2-CH <sub>3</sub>	2.25	s	
8-OCH <sub>3</sub>	3.90	s	
9-CH <sub>3</sub>	2.80	s	
Glucopyranosyl Moiety			
1'	4.95	d	7.5
2'	3.55	m	
3'	3.65	m	
4'	3.45	m	
5'	3.75	m	
6'a	4.05	dd	11.5, 2.0
6'b	3.80	dd	11.5, 5.5
Apiofuranosyl Moiety			
1''	5.20	d	2.5
2''	4.15	d	2.5
3''	3.85	s	
4''a	3.70	d	9.5

4''b	3.60	d	9.5
5''	-	-	-

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of Cassiaside B (in  $\text{CD}_3\text{OD}$ )**

Position	Chemical Shift ( $\delta$ ) in ppm
Aglycone (Quinquangulin)	
2	165.5
3	101.2
4	160.1
4a	108.8
5	162.5
6	145.2
7	108.1
8	165.8
8a	109.5
9	25.4
10	110.5
10a	138.7
2-CH <sub>3</sub>	20.5
8-OCH <sub>3</sub>	56.8
Glucopyranosyl Moiety	
1'	104.2
2'	75.1
3'	78.0
4'	71.8
5'	77.5
6'	69.5
Apiofuranosyl Moiety	

1"	111.2
2"	78.5
3"	80.8
4"	75.5
5"	65.9

**Table 3: Mass Spectrometry Data of Cassiaside B**

Technique	Ionization Mode	Observed Ion (m/z)	Molecular Formula
HR-FAB-MS	Positive	[M+H] <sup>+</sup>	C <sub>27</sub> H <sub>32</sub> O <sub>14</sub>

## Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of **Cassiaside B**.

### Isolation of Cassiaside B

The isolation of **Cassiaside B** from the dried and powdered roots of *Senna quinquangulata* typically involves the following steps:

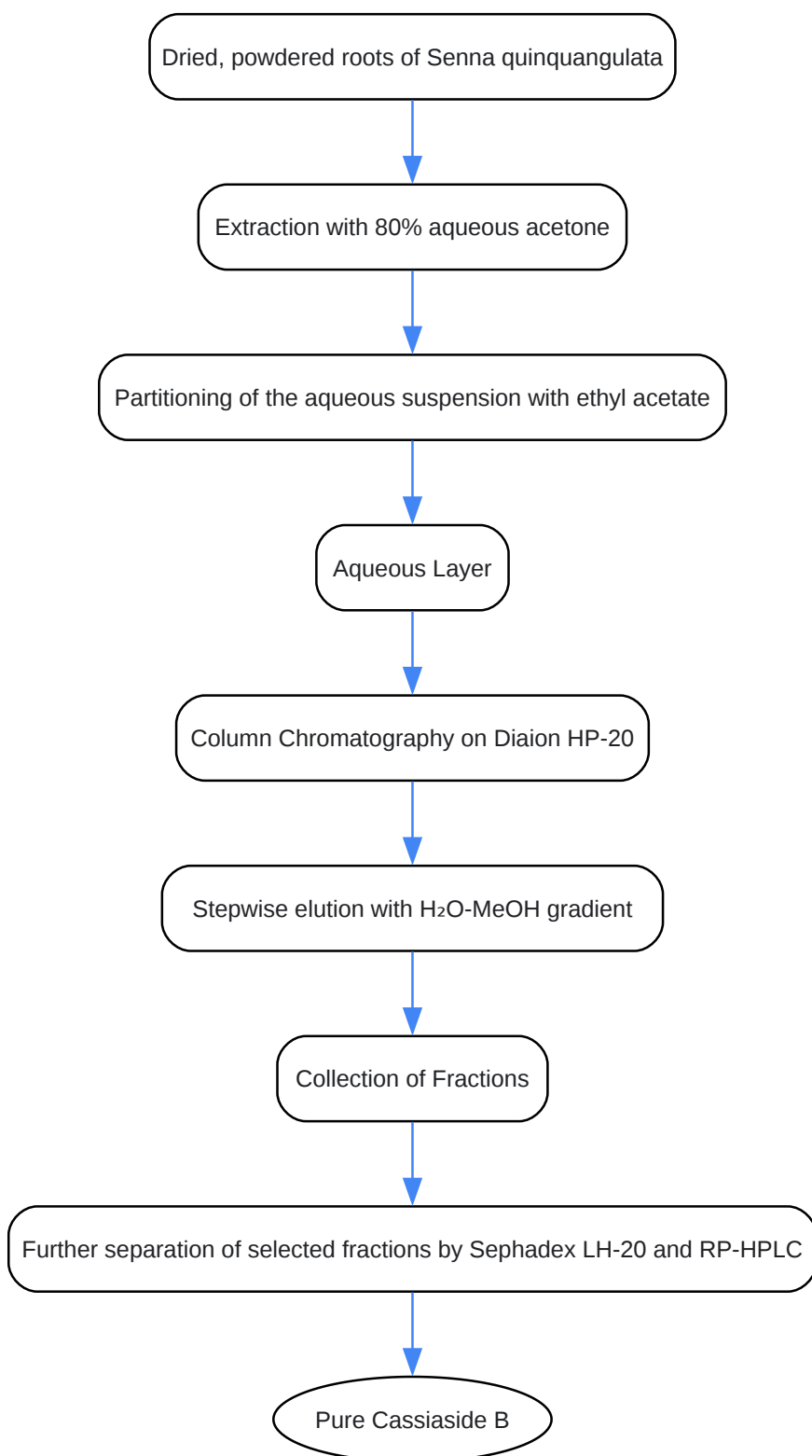


Figure 1: General Isolation Workflow for Cassiaside B

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Caption: General Isolation Workflow for **Cassiaside B**

## NMR Spectroscopy

NMR spectra were recorded on a high-field spectrometer. The general procedure is as follows:

- Sample Preparation: Approximately 5-10 mg of purified **Cassiaside B** was dissolved in 0.5 mL of deuterated methanol ( $\text{CD}_3\text{OD}$ ).
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer.
- $^1\text{H}$  NMR:
  - Pulse Program: Standard single-pulse sequence.
  - Spectral Width: 10-12 ppm.
  - Acquisition Time: ~3 seconds.
  - Relaxation Delay: 1-2 seconds.
  - Chemical shifts are reported in ppm relative to the residual solvent peak.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled pulse sequence.
  - Spectral Width: 200-220 ppm.
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay: 2 seconds.
  - Chemical shifts are reported in ppm relative to the residual solvent peak.
- 2D NMR: COSY, HMQC, and HMBC experiments were performed using standard Bruker pulse programs to establish proton-proton and proton-carbon correlations for complete structural assignment.

## Mass Spectrometry

High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) mass spectrometer.

- **Sample Preparation:** A small amount of the purified compound was dissolved in a suitable matrix (e.g., glycerol or m-nitrobenzyl alcohol).
- **Instrumentation:** A JEOL JMS-SX102A mass spectrometer was used.
- **Analysis:** The sample was bombarded with a high-energy beam of xenon atoms to induce ionization. The resulting ions were analyzed to determine the mass-to-charge ratio, providing the exact mass and molecular formula of the compound.

## Signaling Pathways and Biological Activities

Naphtho- $\gamma$ -pyrones and their glycosides from Cassia species have been reported to exhibit a range of biological activities. While specific signaling pathway studies for **Cassiaside B** are not extensively documented, related compounds have shown potential in various therapeutic areas. The general workflow for investigating the biological activity and potential signaling pathways is outlined below.



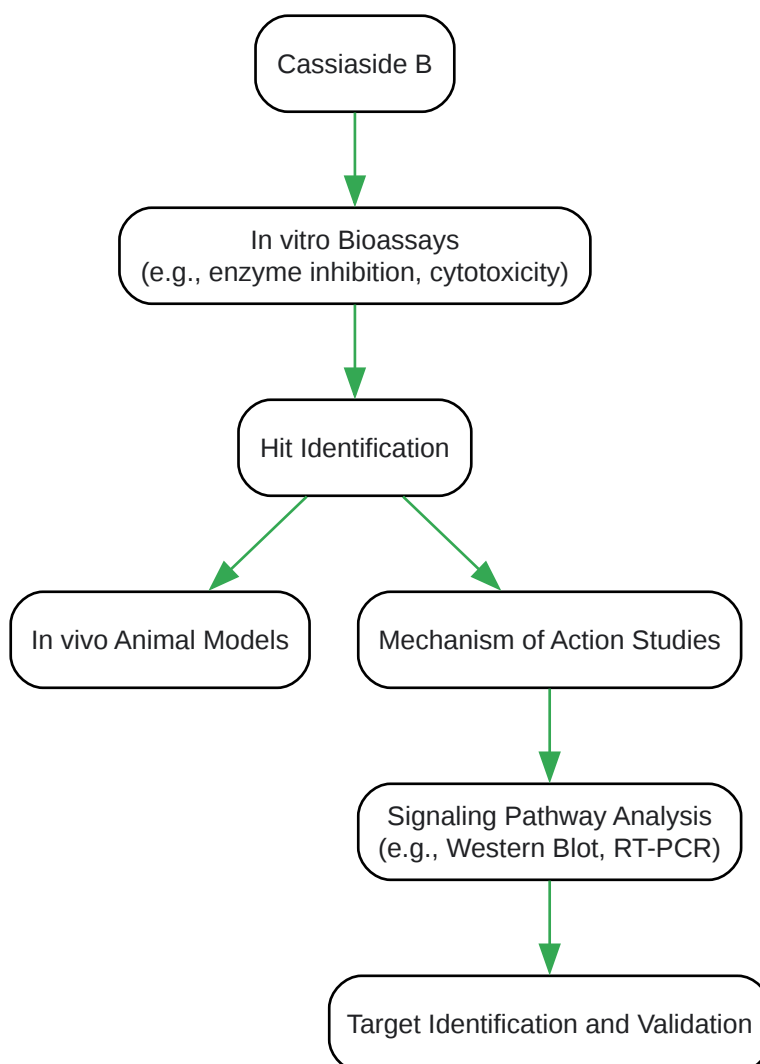


Figure 2: Workflow for Biological Activity Screening

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Caption: Workflow for Biological Activity Screening

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by **Cassiaside B**, which could unveil its therapeutic potential. This guide provides the foundational spectroscopic information necessary for such future investigations.

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